

The Impact of Reglone (Diquat) on Soil Microbial Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Reglone*

Cat. No.: B022050

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reglone®, the active ingredient of which is diquat, is a non-selective, fast-acting contact herbicide and desiccant.^{[1][2]} Its mode of action involves the inhibition of Photosystem I in plants, leading to rapid desiccation of green tissues.^[3] Upon contact with soil, **Reglone®** is quickly inactivated and shows no residual effect, binding strongly to soil particles.^{[1][4]} While this binding limits its mobility and leaching, questions remain regarding its impact on the complex and vital soil microbial communities. This technical guide provides an in-depth analysis of the current scientific understanding of **Reglone**'s effects on the structure and function of soil microbial ecosystems, intended for researchers, scientists, and professionals in related fields.

Data Presentation: Quantitative Effects of Reglone on Soil Microbes

The following tables summarize the quantitative data from various studies on the impact of **Reglone** (diquat) on key soil microbial parameters.

Table 1: Effect of **Reglone** (Diquat) on Soil Microbial Respiration

Herbicide Concentration (mg/kg)	Soil Type	Incubation Period (days)	Change in Microbial Respiration	Reference
1.3	Pristine Soil	28	No significant impact compared to control	[1]
2.6	Pristine Soil	28	Significant reduction in microbial activity	[1]
3.9	Pristine Soil	28	Significant reduction in microbial activity	[1]

Table 2: Changes in Soil Enzyme Activities Following **Reglone** Application

Enzyme	Herbicide Treatment	Soil Type	Observation Period	% Change in Activity / Observation n	Reference
Dehydrogenase	Reglone 200 SL	Not Specified	Multiple terms	Significant increase in mean activity	[5]
Protease	Reglone 200 SL	Not Specified	Multiple terms	Significant increase in mean activity	[5]
Urease	Reglone 200 SL	Not Specified	Multiple terms	Significant increase in mean activity	[5]
Acid Phosphatase	Reglone 200 SL	Not Specified	Term II	Significant increase (e.g., 53.78 mg PNP kg ⁻¹ d.m. h ⁻¹)	[5]
Alkaline Phosphatase	Reglone 200 SL	Not Specified	Terms II, IV, V	Significant increase	[5]

Note: The study cited for Table 2 investigated **Reglone** 200 SL in conjunction with another chemical, Elastiq 550 EC, in some parts of the experiment. The table reflects the reported effects of **Reglone** 200 SL.

Table 3: Impact of Diquat (in combination with Glyphosate) on Soil Microbial Community Structure

Microbial Phylum	Herbicide Combination and Concentration	Soil Type	Observation Period (days)	Key Findings	Reference
Actinobacteria	Glyphosate + Diquat (Low, Medium, High)	Lateritic Paddy Soil	7, 14, 28	Increased abundance	[6]
Proteobacteria	Glyphosate + Diquat (Low, Medium)	Lateritic Paddy Soil	7, 14, 28	Significantly inhibited abundance	[6]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the impact of herbicides on soil microbial communities.

Soil Sampling and Preparation

- Objective: To obtain representative soil samples for microbial analysis.
- Procedure:
 - Collect soil cores from the top 0-15 cm of the soil profile, as this is the most biologically active zone.[7]
 - In the field, combine multiple subsamples to create a composite sample for each experimental plot to ensure representativeness.
 - Transport samples to the laboratory in a cooled container to minimize changes in the microbial community.
 - Sieve the soil through a 2 mm mesh to remove stones, roots, and large organic debris.

- Store a portion of the fresh soil at 4°C for enzyme and respiration assays, and another portion at -20°C or -80°C for molecular analysis (DNA extraction).[1]

Determination of Soil Microbial Respiration

- Objective: To measure the overall metabolic activity of the soil microbial community.
- Principle: Microbial respiration is determined by measuring the amount of carbon dioxide (CO₂) produced by microorganisms over a specific period.
- Procedure (Alkali Trap Method):
 - Place a known weight of pre-incubated, moist soil into a sealed incubation vessel.
 - Include a separate vial containing a known concentration of sodium hydroxide (NaOH) solution to trap the CO₂ produced.
 - Incubate the vessels at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-72 hours).[1]
 - After incubation, precipitate the carbonate in the NaOH solution with barium chloride (BaCl₂).
 - Titrate the remaining NaOH with a standardized acid (e.g., hydrochloric acid - HCl) to determine the amount of CO₂ evolved.

Soil DNA Extraction for Metagenomic Analysis

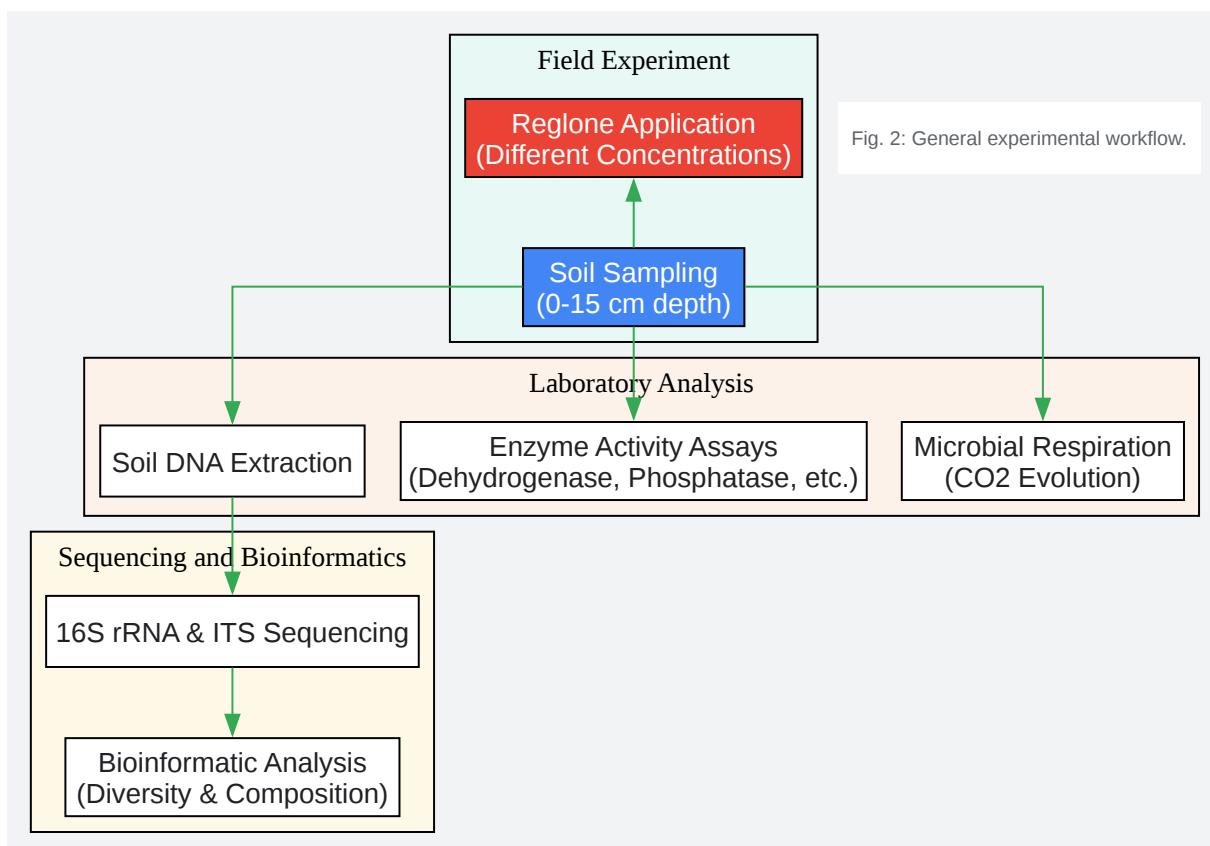
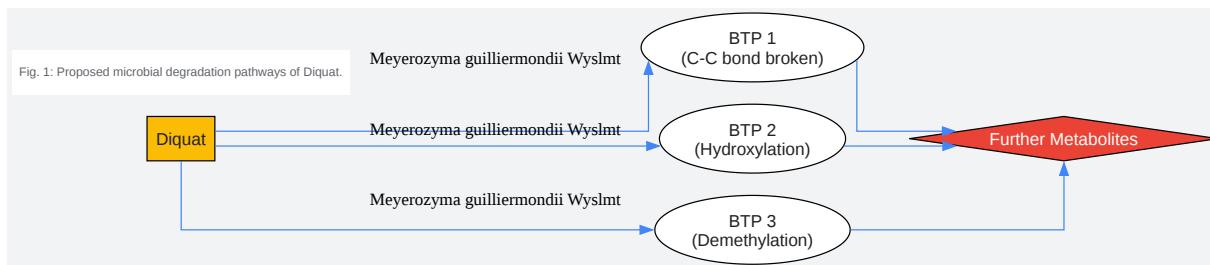
- Objective: To isolate high-quality microbial DNA from soil samples for downstream molecular analyses like PCR and sequencing.
- Principle: This protocol involves cell lysis to release DNA, followed by purification to remove inhibitors such as humic acids.
- Procedure (Modified CTAB Method):
 - Homogenize a soil sample (e.g., 0.5 g) in a lysis buffer containing CTAB (cetyltrimethylammonium bromide) and other reagents to break open microbial cells.

- Mechanically disrupt the cells further using bead beating.
- Incubate the mixture at an elevated temperature (e.g., 65°C) to enhance lysis.
- Purify the DNA by sequential extractions with phenol-chloroform-isoamyl alcohol and chloroform-isoamyl alcohol to remove proteins and other cellular debris.
- Precipitate the DNA from the aqueous phase using isopropanol or ethanol.
- Wash the DNA pellet with 70% ethanol to remove residual salts.
- Resuspend the purified DNA in a sterile buffer (e.g., TE buffer or sterile water).
- Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

16S rRNA and ITS Gene Amplicon Sequencing

- Objective: To characterize the bacterial and fungal community composition, respectively.
- Procedure:
 - PCR Amplification: Amplify specific variable regions of the 16S rRNA gene (for bacteria) or the Internal Transcribed Spacer (ITS) region (for fungi) from the extracted soil DNA using universal primers.
 - Library Preparation: Attach sequencing adapters and barcodes to the PCR products to prepare a sequencing library. This allows for the pooling of multiple samples in a single sequencing run.
 - Sequencing: Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina MiSeq).
 - Bioinformatic Analysis:
 - Process the raw sequencing reads to remove low-quality sequences and adapters.

- Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) based on sequence similarity.
- Assign taxonomy to each OTU/ASV by comparing the sequences to a reference database (e.g., Greengenes, SILVA for 16S rRNA; UNITE for ITS).
- Analyze the diversity (alpha and beta diversity) and composition of the microbial communities.



Soil Enzyme Activity Assays

- Objective: To quantify the activity of specific enzymes involved in nutrient cycling.
- General Principle: Soil is incubated with a specific substrate for the enzyme of interest. The amount of product formed is then measured colorimetrically.
- Dehydrogenase Activity (DHA):
 - Substrate: 2,3,5-triphenyltetrazolium chloride (TTC).
 - Product: Triphenyl formazan (TPF).
 - Procedure: Incubate soil with TTC solution. The TPF produced is extracted with methanol and quantified spectrophotometrically at 485 nm.^[8] The results are typically expressed as $\mu\text{g TPF g}^{-1} \text{ soil hr}^{-1}$.^[9]
- Phosphatase Activity (Acid and Alkaline):
 - Substrate: p-nitrophenyl phosphate (pNP-P).
 - Product: p-nitrophenol (pNP).
 - Procedure: Incubate soil with pNP-P solution at a specific pH (acidic for acid phosphatase, alkaline for alkaline phosphatase). The pNP released is extracted and measured spectrophotometrically at 400-410 nm.^{[5][10]} Results are expressed as $\mu\text{g pNP g}^{-1} \text{ soil h}^{-1}$.
- Urease Activity:

- Substrate: Urea.
- Product: Ammonium (NH_4^+).
- Procedure: Incubate soil with a urea solution. The ammonium produced is extracted with a potassium chloride (KCl) solution and determined colorimetrically.^[7] Results are expressed as $\mu\text{g NH}_4^+ \text{-N g}^{-1} \text{ soil h}^{-1}$.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to the study of **Reglone**'s impact on soil microbes.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Global patterns of phosphatase activity in natural soils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. archive.sciendo.com [archive.sciendo.com]
- 6. researchgate.net [researchgate.net]
- 7. chemijournal.com [chemijournal.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Impact of Reglone (Diquat) on Soil Microbial Ecosystems: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b022050#reglone-s-impact-on-soil-microbial-community-structure-and-function>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com